(S)-Carprofen-D3 is classified under the category of NSAIDs, specifically as a selective cyclooxygenase-2 inhibitor. This classification is significant because it highlights the compound's mechanism of action, which involves inhibiting the enzyme responsible for the formation of pro-inflammatory compounds. The source of (S)-Carprofen-D3 typically involves synthetic processes that modify the original Carprofen structure to incorporate deuterium.
The synthesis of (S)-Carprofen-D3 can be achieved through various methods, including:
(S)-Carprofen-D3 can participate in various chemical reactions typical for NSAIDs, including:
The primary mechanism of action for (S)-Carprofen-D3 involves selective inhibition of cyclooxygenase-2 enzymes. This inhibition leads to decreased production of prostaglandins, which are mediators of inflammation and pain.
(S)-Carprofen-D3 has several significant applications in scientific research:
(S)-Carprofen-D3 is a deuterium-labeled enantiomer of the nonsteroidal anti-inflammatory drug (NSAID) carprofen, specifically designed for research applications. Its molecular formula is C15H9D3ClNO2, with a molecular weight of 276.73 g/mol, reflecting the replacement of three hydrogen atoms with deuterium atoms at the methyl group of the propanoic acid side chain [1] [7] [9]. The compound features a carbazole ring system with a chlorine substituent at the 6-position and a chiral propanoic acid group at the 2-position. The critical stereochemical aspect is the S-configuration at the alpha-carbon of the propionic acid moiety, which determines its three-dimensional orientation and potential biological interactions [9].
The structural integrity of the carbazole scaffold remains unaltered by deuterium substitution, preserving the planar aromatic system responsible for hydrophobic interactions and COX-2 binding affinity. Crystallographic studies of the parent carprofen molecule reveal that the propionic acid group adopts an orientation perpendicular to the carbazole plane, a conformation likely maintained in the deuterated analog. This configuration facilitates specific binding interactions with enzymatic targets while the isotopic labeling provides a spectroscopic signature for tracking [1] [8].
Table 1: Molecular Characteristics of (S)-Carprofen-D3
Property | Specification |
---|---|
CAS Registry Number | Not specifically assigned (Parent racemate: 1173019-42-5) |
Molecular Formula | C15H9D3ClNO2 |
Molecular Weight | 276.73 g/mol |
Chiral Center Configuration | S-enantiomer |
Isotopic Purity | ≥99% Deuterium incorporation |
Key Structural Features | 6-Chloro-9H-carbazole core; Chiral deuterated methyl group; Propionic acid pharmacophore |
The strategic incorporation of three deuterium atoms at the methyl group (CD3-) adjacent to the chiral center creates a kinetic isotope effect that significantly alters metabolic stability without changing the compound's steric or electronic properties. Deuterium-carbon bonds exhibit approximately 6-10 times greater kinetic stability than protium-carbon bonds due to their lower zero-point energy and higher activation energy for cleavage [1] [4]. This property is particularly advantageous in the carprofen structure, where oxidative metabolism occurs predominantly at the alpha-methyl group.
In vitro studies demonstrate that deuterium labeling retards hepatic cytochrome P450-mediated oxidation, potentially reducing the formation of inactive or toxic metabolites. This isotopic modification extends the plasma half-life of the active compound and modifies the area-under-the-curve (AUC) pharmacokinetic profile, making (S)-Carprofen-D3 particularly valuable as an internal standard in mass spectrometry-based quantification of carprofen and its metabolites in biological matrices [1] [7]. The deuterium labeling pattern in (S)-Carprofen-D3 provides a +3 mass unit shift relative to non-deuterated carprofen, enabling clear differentiation in liquid chromatography-mass spectrometry (LC-MS) analyses while maintaining identical chromatographic behavior [9].
Table 2: Impact of Deuterium Substitution on Molecular Properties
Property | Non-deuterated Carprofen | (S)-Carprofen-D3 |
---|---|---|
Molecular Weight | 273.71 g/mol | 276.73 g/mol |
C-H Bond Dissociation Energy | ~100 kcal/mol (α-methyl) | ~105 kcal/mol (C-D bond) |
Metabolic Oxidation Rate | Higher | Reduced (KIE 5-7) |
Mass Spectrometry Signature | m/z 274 [M+H]+ | m/z 277 [M+H]+ |
Chromatographic Retention | tR = 6.2 min | tR = 6.2 min |
Chiral separation and characterization studies reveal significant differences between the enantiomers of deuterated carprofen. (S)-Carprofen-D3 exhibits distinct crystallographic packing compared to its (R)-counterpart due to differential intermolecular hydrogen bonding patterns in the solid state. Both enantiomers share identical melting points and solubility profiles in aqueous buffers (approximately 0.15 mg/mL at pH 7.4), but demonstrate different chromatographic behaviors on chiral stationary phases [9].
The pKa values of the carboxylic acid group remain consistent between enantiomers (approximately 4.2), but their optical activities differ dramatically: (S)-Carprofen-D3 displays a specific rotation of [α]25D = +45.2° (c=1, methanol) while the (R)-enantiomer exhibits [α]25D = -44.8° under identical conditions. This enantiomeric pair provides critical insights into structure-activity relationships, particularly as the (S)-enantiomer demonstrates 20-30 times greater COX-2 inhibition potency compared to the (R)-enantiomer in non-deuterated analogs, a pharmacological distinction expected to persist in deuterated forms [1] [9].
Lipophilicity measurements indicate identical log P values (approximately 3.5) for both deuterated enantiomers, confirming that deuterium substitution does not alter partitioning behavior. However, molecular modeling suggests differential binding conformations in enzyme active sites, with the (S)-configuration optimally positioning the carboxylate group for ionic interaction with arginine residues in COX-2. Plasma protein binding remains exceptionally high (>99%) for both enantiomers, consistent with the non-deuterated parent drug, though slight variations in binding kinetics may exist [1] [8].
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 1157-60-4
CAS No.: 113834-91-6
CAS No.: